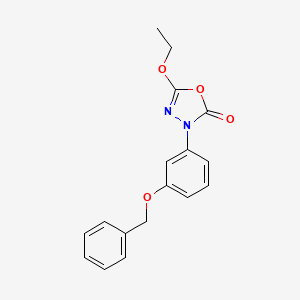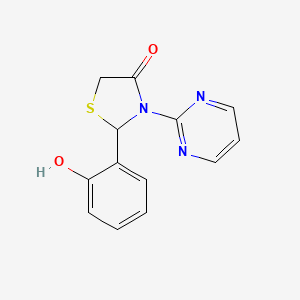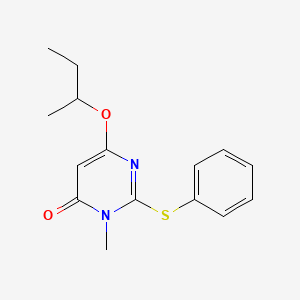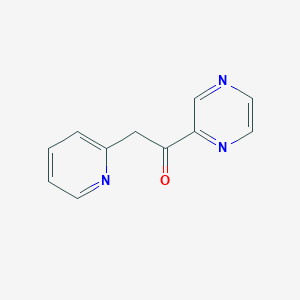
4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazoline core with various functional groups that may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazoline Core: Starting with an appropriate aromatic amine and a carbonyl compound, the quinazoline core can be synthesized through cyclization reactions.
Functional Group Modifications: Introduction of the 3-aminopropoxy group, 3-chlorophenyl group, and methoxy group can be achieved through nucleophilic substitution, amination, and methylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysts and Reagents: Use of efficient catalysts and reagents to improve yield and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of 4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Quinazolinamine Derivatives: Compounds with similar quinazoline cores but different functional groups.
6-(3-Aminopropoxy) Derivatives: Compounds with the 3-aminopropoxy group but different core structures.
N-(3-Chlorophenyl) Derivatives: Compounds with the 3-chlorophenyl group but different core structures.
Uniqueness
4-Quinazolinamine, 6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxy- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
655247-74-8 |
|---|---|
Molekularformel |
C18H19ClN4O2 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
6-(3-aminopropoxy)-N-(3-chlorophenyl)-7-methoxyquinazolin-4-amine |
InChI |
InChI=1S/C18H19ClN4O2/c1-24-16-10-15-14(9-17(16)25-7-3-6-20)18(22-11-21-15)23-13-5-2-4-12(19)8-13/h2,4-5,8-11H,3,6-7,20H2,1H3,(H,21,22,23) |
InChI-Schlüssel |
KNNJJBGOAKBCKU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=CC=C3)Cl)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-Amino-2-{[2-(propylamino)pyrimidin-5-yl]amino}pyrimidin-4(3H)-one](/img/structure/B12911564.png)


![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)

